GSK-A1

Vue d'ensemble

Description

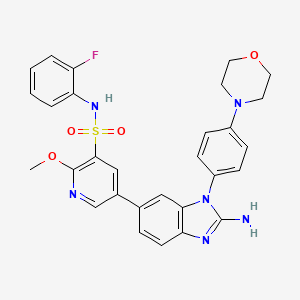

GSK-A1 is a selective inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA). This compound has shown potential in scientific research, particularly in the study of hepatitis C virus (HCV) and other viral infections . Its chemical structure is characterized by a molecular formula of C29H27FN6O4S and a molecular weight of 574.63 g/mol .

Méthodes De Préparation

The synthesis of GSK-A1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and cyclization.

Final Coupling: The intermediates are then coupled under specific conditions to form this compound. .

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Enzyme Inhibition and Mechanism

GSK-A1 selectively inhibits PI4KA with an IC of 3 nM in HEK-AT1 cells, disrupting PI(4)P production at the plasma membrane (PM) .

Key Findings :

-

Allosteric Modulation : Binding induces structural changes in PI4KA, as shown by hydrogen-deuterium exchange mass spectrometry (HDX-MS). These changes propagate beyond the ATP-binding pocket, altering membrane-binding regions and reducing enzymatic activity .

-

Specificity : Unlike broad-spectrum PI4K inhibitors (e.g., Pik93), this compound does not affect PI(4,5)P levels, preserving downstream signaling pathways reliant on this lipid .

Table 1 : Enzyme Inhibition Data

| Parameter | Value | Assay System | Citation |

|---|---|---|---|

| IC (PI4KA) | 3 nM | HEK-AT1 cells | |

| Selectivity over PI4K2A | >1,000-fold | COS-7 cell assays | |

| HDX-MS Perturbation | ATP pocket + allosteric sites | Recombinant PI4KA |

Biochemical Interactions

A. Calcium Signaling Modulation :

-

This compound pretreatment (100 nM) reduces store-operated calcium entry (SOCE) by ~70% in HEK-293 cells. This occurs via depletion of PM PI(4)P, which destabilizes STIM1-Orai1 complexes at ER-PM contact sites .

-

Mitochondrial Ca uptake during ER Ca release is impaired, indicating crosstalk between PI4P-dependent lipid transport and organellar Ca dynamics .

B. Lipid Transport Effects :

-

Inhibits non-vesicular lipid transfer at ER-PM junctions, critical for maintaining PM lipid composition .

-

Reverses STIM1 clustering at the PM within 30 minutes, demonstrating rapid pharmacological action .

Table 2 : Biochemical Effects of this compound

Structural Insights

-

Binding Mode : Docking studies suggest this compound occupies the ATP-binding cleft of PI4KA, with the sulfonamide group forming hydrogen bonds to Lys152 and Asp743. The morpholine ring enhances solubility and membrane permeability .

-

Cryo-EM Analysis : PI4KA-TTC7-FAM126 complexes treated with this compound adopt a hexameric conformation (800 kDa), stabilizing an inactive kinase state .

Applications De Recherche Scientifique

Mechanistic Insights into Cell Signaling

GSK-A1 has been extensively studied for its role in modulating cellular calcium signaling. In various experiments, it was shown that this compound effectively inhibits store-operated calcium entry (SOCE) in cells. For instance, pretreatment with this compound significantly reduced calcium influx in response to angiotensin II and thapsigargin treatments, indicating its potential as a tool for dissecting calcium signaling mechanisms in cellular contexts .

Case Study: Calcium Signaling in Neurons

In hippocampal neurons, this compound was found to maintain a large pool of phosphatidylinositol 4-phosphate (PtdIns(4)P), which is critical for the recovery of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) levels after stimulation. The lack of effect on PtdIns(4,5)P2 recovery suggests that this compound can be utilized to study the dynamics of lipid signaling without altering basal levels of these important lipids .

Cancer Research Applications

This compound's inhibition of PI4KA has implications for cancer research, particularly in understanding tumor biology and therapeutic responses. PI4KA is involved in the regulation of various oncogenic pathways, making this compound a candidate for exploring targeted therapies.

Case Study: Tumor Microenvironment Modulation

Research indicates that this compound can alter the tumor microenvironment by affecting lipid metabolism and signaling pathways that are crucial for cancer cell survival and proliferation. Its application in preclinical models has shown promise in reducing tumor growth rates when combined with other therapeutic agents .

Neuroprotective Research

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. By modulating calcium signaling and lipid metabolism, this compound may offer therapeutic benefits in conditions characterized by calcium dysregulation.

Case Study: Ischemic Stroke Models

In vitro studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage by maintaining cellular calcium homeostasis. This suggests potential applications for this compound in developing therapies for ischemic stroke and other neurodegenerative conditions where calcium overload is detrimental to neuronal survival .

Data Summary Table

Mécanisme D'action

GSK-A1 exerts its effects by selectively inhibiting PI4KA, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PtdIns(4)P). By inhibiting PI4KA, this compound reduces the levels of PtdIns(4)P, which in turn affects various cellular processes, including membrane trafficking and signal transduction . The molecular targets of this compound include PI4KA and other related kinases, and its inhibition leads to downstream effects on cellular pathways involved in viral replication and other critical functions .

Comparaison Avec Des Composés Similaires

GSK-A1 is unique in its high selectivity for PI4KA compared to other similar compounds. Some similar compounds include:

PI4KB Inhibitors: Compounds that inhibit PI4KB, another isoform of phosphatidylinositol 4-kinase, but with different selectivity and potency profiles.

PI3K Inhibitors: Compounds that target phosphatidylinositol 3-kinase (PI3K), which have broader effects on cellular signaling pathways.

Other PI4KA Inhibitors: Other inhibitors of PI4KA with varying degrees of selectivity and potency

This compound stands out due to its high specificity for PI4KA, making it a valuable tool for studying the specific role of this kinase in cellular processes and its potential as a therapeutic target .

Activité Biologique

GSK-A1 is a selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme involved in phosphoinositide metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and viral infections, such as hepatitis C. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.

This compound functions primarily by inhibiting PI4KA, which plays a crucial role in the production of phosphatidylinositol 4-phosphate (PtdIns(4)P). The inhibition of this pathway leads to a decrease in PtdIns(4)P levels while having a negligible effect on PtdIns(4,5)P2 levels. This selective action is significant because PtdIns(4)P is involved in various cellular processes, including membrane trafficking and signaling pathways.

- Selectivity : this compound exhibits a pIC50 range of 8.5-9.8 for PI4KA and lower values for other kinases (e.g., PI4KB with pIC50 7.2-7.7) .

- Cellular Effects : In HeLa cells, this compound reduces the localization of HSPA1A at the plasma membrane and enhances the efficacy of doxorubicin in resistant leukemia cell lines .

In Vitro Studies

Numerous studies have explored the biological activity of this compound in vitro:

- Inhibition of PI4KA : In HEK293A cells, this compound demonstrated an IC50 value of approximately 3 nM, indicating potent inhibition of PI4KA activity .

- Impact on Cancer Cells : Research indicates that this compound can sensitize refractory leukemia cells to chemotherapy by modulating pathways involving ERK and AMPK . Specifically, it enhances doxorubicin efficacy in K562/Adr and HL-60/Adr cell lines.

- Calcium Signaling : this compound has been shown to inhibit calcium-driven prolactin secretion without affecting calcium signaling pathways, suggesting its potential role in endocrine regulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Hepatitis C Research : this compound's inhibition of PI4KA has been linked to decreased replication of hepatitis C virus (HCV), making it a candidate for further exploration in antiviral therapies .

- Leukemia Treatment : A study demonstrated that combining this compound with standard chemotherapy improved treatment outcomes in patients with drug-resistant leukemia, supporting its use as an adjunct therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOGHKUZDLYXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.